Kopsijasminilam

Description

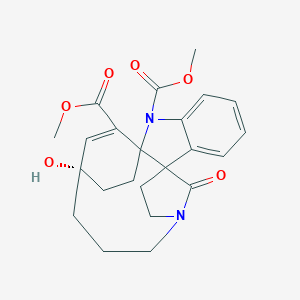

Structure

2D Structure

3D Structure

Properties

CAS No. |

114639-87-1 |

|---|---|

Molecular Formula |

C23H26N2O6 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

dimethyl (16S)-16-hydroxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate |

InChI |

InChI=1S/C23H26N2O6/c1-30-18(26)16-14-21(29)8-5-12-24-13-11-22(19(24)27)15-6-3-4-7-17(15)25(20(28)31-2)23(16,22)10-9-21/h3-4,6-7,14,29H,5,8-13H2,1-2H3/t21-,22?,23?/m0/s1 |

InChI Key |

CTDOYMUKENYJJU-UVKLAMSESA-N |

SMILES |

COC(=O)C1=CC2(CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC)O |

Isomeric SMILES |

COC(=O)C1=C[C@@]2(CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC)O |

Canonical SMILES |

COC(=O)C1=CC2(CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC)O |

Synonyms |

kopsijasminilam |

Origin of Product |

United States |

Isolation and Purification Methodologies of Kopsijasminilam

Natural Sources and Distribution of Kopsijasminilam-Producing Plants

This compound is primarily found within the Kopsia genus of plants, belonging to the Apocynaceae family. This genus is distributed across various regions, with a significant presence in Southeast Asia, China, Australia, and Pacific islands.

Kopsia jasminifloraas a Primary Source

Kopsia jasminiflora has been identified as a significant source of this compound and related alkaloids. Research has reported the isolation of this compound, along with deoxythis compound (B1252362) and Δ¹⁴-kopsijasminilam, from this species, highlighting its importance in the study of this alkaloid class nii.ac.jpnih.govtandfonline.com. Studies have detailed the isolation of several new indole (B1671886) alkaloids, including those of the aspidofractinine (B1242310), kopsine, strychnos, and vincamine (B1683053) types, from Kopsia jasminiflora collected in Thailand researchgate.netcabidigitallibrary.org. This compound itself is characterized by a novel 20-hydroxy-21-oxo-20,21-seco-aspidofractinine skeleton nii.ac.jp.

Identification in OtherKopsiaSpecies

While Kopsia jasminiflora is a key source, the Kopsia genus is known to be rich in diverse monoterpene indole alkaloids tjnpr.orgresearchgate.netrsc.orgsemanticscholar.org. Investigations into other Kopsia species, such as Kopsia arborea, Kopsia officinalis, and Kopsia pauciflora, have revealed a wide array of indole alkaloids, including those with related structural motifs nih.govtjnpr.orgresearchgate.nettjnpr.orgresearchgate.netrsc.orgwikipedia.orgwikipedia.org. For instance, Kopsia arborea has yielded alkaloids like kopsinine, kopsilongine, and kopsamine, and is noted for containing novel monoterpenoid indole alkaloids researchgate.nettjnpr.orgresearchgate.net. The genus as a whole is recognized for its contribution to the discovery of alkaloids with unusual skeletons and significant bioactivities tjnpr.orgresearchgate.netrsc.org.

Advanced Extraction Techniques for Monoterpene Indole Alkaloids

The extraction of monoterpene indole alkaloids like this compound from plant material often employs advanced techniques to maximize yield and preserve compound integrity. These methods are favored for their efficiency and ability to handle complex matrices.

These advanced extraction methods are crucial for obtaining crude extracts rich in this compound, paving the way for subsequent purification steps.

Chromatographic Separation and Purification Strategies for this compound

Following extraction, chromatographic techniques are indispensable for isolating this compound to a high degree of purity. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

Liquid Chromatographic Techniques (e.g., MPLC, VLC, HPLC)

Liquid chromatography plays a pivotal role in the purification of this compound.

Solid-Phase Extraction Applications

Solid-Phase Extraction (SPE) is a valuable sample preparation technique used for both initial cleanup and purification of alkaloids. SPE utilizes a solid sorbent material to retain target compounds from a liquid sample, followed by elution with a suitable solvent. Reversed-phase SPE, often using C18 cartridges, is commonly employed for isolating alkaloids from plant extracts. This method can selectively retain less polar compounds like many indole alkaloids, allowing polar impurities to be washed away. SPE can be a crucial step in concentrating and partially purifying this compound before subjecting it to more refined chromatographic methods like HPLC ehu.esscielo.brscielo.brnih.govmdpi.com.

Compound List

Structural Elucidation Methodologies for Kopsijasminilam

Spectroscopic Techniques for Structural Determination

Spectroscopic methods are paramount in identifying the functional groups, connectivity, and stereochemistry of organic molecules. For Kopsijasminilam, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been particularly vital, complemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the spatial relationships between atoms. Its application in determining the structure of this compound has involved both one-dimensional (1D) and two-dimensional (2D) techniques.

1D NMR (e.g., ¹H, ¹³C) Analysis

One-dimensional NMR, specifically ¹H NMR and ¹³C NMR, offers fundamental insights into the molecular structure. ¹H NMR spectra reveal the number, type, and connectivity of hydrogen atoms through their chemical shifts and coupling patterns. ¹³C NMR spectra, in turn, provide information on the carbon skeleton, including the presence of different types of carbon atoms (e.g., aliphatic, aromatic, carbonyl). For this compound, detailed ¹H and ¹³C NMR data have been crucial in assigning specific atoms to their respective chemical environments, thereby building a foundational understanding of its structure researchgate.netrsc.orgnii.ac.jp. The analysis of these spectra allows for the identification of characteristic signals corresponding to the indole (B1671886) core, various alkyl substituents, and oxygen-containing functional groups researchgate.netrsc.org.

2D NMR (e.g., COSY, HSQC, HMBC) Analysis

Two-dimensional NMR techniques extend the information obtained from 1D NMR by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): COSY experiments establish ¹H-¹H coupling correlations, mapping out proton spin systems and thus the connectivity of hydrogen atoms through bonds. This helps in piecing together adjacent proton environments researchgate.netrsc.org.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of ¹³C signals based on their attached protons. This is essential for mapping the carbon framework researchgate.netrsc.org.

Mass Spectrometry (MS) Applications

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula by providing a precise mass-to-charge (m/z) ratio researchgate.netnii.ac.jp. Fragmentation patterns observed in MS/MS experiments can further elucidate structural features by breaking down the molecule into characteristic fragments, aiding in the identification of substructures and confirming proposed linkages researchgate.netnii.ac.jp. For this compound, MS data has been used to confirm its molecular mass and to support the proposed structural assignments derived from NMR studies researchgate.netnii.ac.jp.

Other Spectroscopic Methods (e.g., IR, UV-Vis)

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups by detecting the absorption of infrared radiation, which causes molecular vibrations. Characteristic absorption bands for this compound would correspond to functional groups such as hydroxyls, carbonyls, and C-N or C-O bonds within its indole and ester functionalities mu-varna.bg.

UV-Vis Spectroscopy: UV-Vis spectroscopy probes electronic transitions within a molecule, typically involving π-electrons and non-bonding electrons. For this compound, the indole chromophore and any conjugated systems would exhibit characteristic absorption maxima in the UV-Vis spectrum, providing supporting evidence for the presence of these structural elements rsc.orgsci-hub.seuobabylon.edu.iq.

X-ray Crystallography for Complex Natural Product Structure Elucidation

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, including the precise arrangement of atoms, bond lengths, bond angles, and stereochemistry wikipedia.orgnih.govamherst.edutulane.edu. When this compound can be obtained in a crystalline form, X-ray diffraction analysis provides unambiguous confirmation of its proposed structure. This technique is particularly powerful for complex natural products like this compound, where multiple stereocenters may exist, as it can resolve any ambiguities in relative and absolute stereochemistry that might persist from spectroscopic analyses alone wikipedia.orgnih.govresearchgate.net. The diffraction pattern generated by X-rays passing through the crystal lattice allows for the calculation of an electron density map, from which the atomic positions can be directly visualized and refined wikipedia.orgnih.govamherst.edu.

Chemoinformatic and Computational Approaches in Structure Elucidation

The elucidation of complex molecular structures, particularly those of natural products like this compound, increasingly relies on the integration of chemoinformatic and computational methodologies alongside traditional spectroscopic techniques. These advanced approaches provide powerful tools for predicting, analyzing, and validating structural assignments, thereby accelerating the discovery and characterization process. While specific published research detailing the chemoinformatic and computational structure elucidation of this compound was not found within the scope of the provided search results, the general principles and applications of these methods are well-established in natural product chemistry.

General Principles of Chemoinformatic and Computational Structure Elucidation

Chemoinformatics, broadly defined as the application of informatics methods to solve chemical problems, plays a crucial role in structure elucidation nih.gov. It encompasses the representation of chemical structures, the management of chemical data, and the development of algorithms for analysis. Computational approaches leverage theoretical calculations and sophisticated software to interpret spectroscopic data and propose or confirm molecular structures.

NMR Spectral Prediction and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structure determination. Computational methods significantly enhance NMR data interpretation by predicting spectral parameters, such as chemical shifts and coupling constants, which can then be compared to experimental results quantumsimulations.denih.gov.

Density Functional Theory (DFT) Calculations: Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often employed within DFT frameworks, are used to calculate NMR chemical shifts with high accuracy nih.govfaccts.de. These calculations require optimized molecular geometries, which can be obtained through various quantum chemical methods faccts.dersc.org. The accuracy of these predictions is crucial for distinguishing between similar structures or confirming stereochemistry rsc.org.

Machine Learning (ML) Integration: The increasing computational power has led to the development of machine learning algorithms that can predict NMR spectra with enhanced speed and accuracy conicet.gov.ar. These ML models can learn complex relationships between molecular structure and spectral properties, often outperforming traditional methods for large or conformationally complex molecules nih.govconicet.gov.ar. Tools are available that can calculate NMR spectra by simulating spin systems quantumsimulations.de.

Mass Spectrometry Fragmentation Prediction

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides vital information about molecular fragmentation patterns. Computational tools and algorithms are employed to predict these fragmentation pathways, aiding in the identification and confirmation of proposed structures researchgate.netacdlabs.comarxiv.org.

Fragmentation Rules and Algorithms: Cheminformatic strategies often utilize established fragmentation rules and algorithms to simulate how molecules break apart under ionization and fragmentation conditions researchgate.netacdlabs.comarxiv.org. These methods can predict fragment ions and their relative intensities, which are then compared to experimental MS/MS spectra researchgate.netarxiv.org.

Machine Learning in MS/MS Prediction: Advanced ML models, such as Competitive Fragmentation Modeling (CFM-ID), are used to predict ESI-MS/MS spectra from chemical structures, significantly assisting in compound identification, especially when experimental reference spectra are unavailable researchgate.netarxiv.org.

Integration of Computational Tools and Databases

The synergy between different computational methods and databases is vital for comprehensive structure elucidation. Computer-assisted structure elucidation (CASE) programs, pattern recognition methods, and molecular networking tools help in identifying compounds, even within complex mixtures researchgate.net. By integrating predicted data from NMR and MS with structural databases, researchers can systematically propose and validate candidate structures nih.govresearchgate.net.

Data Tables and Detailed Research Findings

Due to the absence of specific published research detailing the chemoinformatic and computational structure elucidation of this compound in the provided search results, it is not possible to present data tables or detailed research findings pertaining directly to this compound. The general methodologies described above represent the types of computational analyses that would be applied to confirm or determine the structure of such a molecule.

Compound Names Mentioned

this compound

Chemical Synthesis of Kopsijasminilam and Analogues

Total Synthesis Strategies for Kopsijasminilam

The total synthesis of this compound has been approached through various strategies, aiming to construct its complex molecular architecture efficiently and with control over stereochemistry.

One of the foundational approaches to this compound synthesis was pioneered by Martin E. Kuehne and colleagues researchgate.netnih.govnih.gov. This strategy was largely based on a fragmentation approach, utilizing the naturally occurring Aspidosperma alkaloid minovincine as a starting material researchgate.netnih.gov. The synthesis commenced with an acid-induced cyclization of minovincine, which yielded a hexacyclic ketone intermediate researchgate.net. This ketone was then subjected to reduction, producing a mixture of C-19 epimeric alcohols acs.org. Subsequently, stereoelectronically controlled fragmentations of O-sulfonyl derivatives of these alcohols were employed to generate key intermediates, such as hexacyclic enamines or pentacyclic lactams containing a bridgehead double bond researchgate.netacs.org. Further transformations, including carbamate (B1207046) formation and the introduction of specific double bonds, followed by reductive hydroxylation or hydrogenation, ultimately led to the target this compound researchgate.netacs.org.

Achieving precise control over the stereochemistry of this compound is paramount, given its multiple chiral centers. Various stereoselective and enantioselective methodologies have been explored in the synthesis of Kopsia alkaloids and their precursors. These include the stereoselective construction of cyclopropane (B1198618) cores using reagents like SmI2 acs.org, and the application of gold-catalyzed cyclizations for indole (B1671886) derivatives chemrxiv.org. Furthermore, enantioselective total syntheses of closely related compounds, such as minovincine, have been accomplished using organocascade catalysis, incorporating enantioselective Diels-Alder cycloadditions princeton.edu. Palladium-catalyzed allylic alkylations have proven particularly effective for constructing challenging quaternary stereocenters present in many Kopsia alkaloids nih.govcaltech.edu. The broader field of asymmetric synthesis provides a toolbox of techniques, including the use of chiral auxiliaries and catalytic asymmetric synthesis, that underpin these advanced synthetic endeavors princeton.eduresearchgate.netgrafiati.comscispace.com.

Convergent and Divergent Synthetic Routes to Kopsia Alkaloids

Biogenetic Synthesis Approaches and Biomimetic Transformations

Biomimetic strategies, which aim to mimic proposed biosynthetic pathways, have been instrumental in understanding and synthesizing complex alkaloids like this compound.

The biosynthesis of pyrroloazocine indole alkaloids, including those from the Kopsia genus, is thought to originate from the condensation of secologanin (B1681713) with tryptamine (B22526), forming strictosidine (B192452) chemrxiv.orgrsc.org. Through a series of rearrangements and oxidations, strictosidine gives rise to aspidosperma-type alkaloids, such as tabersonine (B1681870) and minovincine chemrxiv.orgrsc.org. Minovincine, in particular, is proposed to be a precursor for aspidofractinines, which are abundant in Kopsia species and are considered intermediates in the formation of alkaloids like kopsidasine and subsequently pauciflorine-type alkaloids, including this compound chemrxiv.orgrsc.org. Kuehne's biogenetic synthesis directly utilizes minovincine, highlighting its role as a key starting material derived from the broader biosynthetic cascade nih.govnih.gov.

Fragmentation strategies have been central to several synthetic routes towards this compound and related structures. Kuehne's pioneering work involved a fragmentation strategy centered on the cleavage of the C(20)-C(21) bond within an aspidofractinine (B1242310) precursor researchgate.netnih.gov. This process typically involved converting the C-19 hydroxyl group of a reduced hexacyclic ketone (derived from minovincine) into a good leaving group (e.g., a sulfonate ester) acs.org. Treatment with a nucleophile, such as cyanide, or other reagents, induced fragmentation, leading to the formation of pentacyclic intermediates nih.govacs.org. These intermediates then underwent further transformations to construct the final this compound skeleton researchgate.netnih.govacs.org. Another reported biomimetic transformation involved the oxidation of a diene intermediate, followed by fragmentation, to yield this compound rsc.orgutexas.edu.

Data Tables

Table 1: Key Steps in Kuehne's Biogenetic Synthesis of this compound

| Step | Starting Material/Intermediate | Key Transformation(s) | Product/Intermediate | Citation(s) |

| 1 | Minovincine | Acid-induced cyclization | Hexacyclic ketone (e.g., 367 or 4) | researchgate.netnih.govacs.org |

| 2 | Hexacyclic ketone | Reduction | C-19 epimeric alcohols (e.g., 8, 9) | researchgate.netacs.org |

| 3 | C-19 epimeric alcohols | O-sulfonylation, Fragmentation | Hexacyclic enamine (14) or Pentacyclic lactam (17) | researchgate.netacs.org |

| 4 | Pentacyclic intermediate | Carbamate formation, Introduction of double bonds, Reductive hydroxylation/Hydrogenation | This compound | researchgate.netacs.org |

Table 2: Stereoselective and Enantioselective Methodologies in Kopsia Alkaloid Synthesis

| Methodology | Application/Target Class | Key Features | Citation(s) |

| Palladium-catalyzed Allylic Alkylation | Kopsia Alkaloids (e.g., Kopsanone, Kopsine) | Construction of quaternary stereocenters, enantioconvergent synthesis of α-quaternary products, unified access to caged Kopsia alkaloids. | nih.govcaltech.edu |

| Gold-catalyzed Cyclization | Pyrroloazocine Kopsia Alkaloids (e.g., Lundurines) | 8-endo-dig hydroarylation, 6-exo-trig photoredox cyclization, formation of cyclopropane rings. | chemrxiv.org |

| SmI2-mediated Radical Cyclization | Lundurines | Stereospecific construction of pentasubstituted cyclopropane core with perfect stereoselectivity. | acs.org |

| Organocascade Catalysis (Diels-Alder based) | Minovincine | Enantioselective Diels-Alder cycloaddition/β-elimination/conjugate addition sequence to construct tetracyclic framework. | princeton.edu |

| Fragmentation Strategies | This compound, Pauciflorines | Cleavage of C(20)-C(21) bond in aspidofractinine precursors, stereoelectronically controlled fragmentations of O-sulfonyl derivatives. | researchgate.netnih.govacs.org |

Compound List

this compound

Minovincine

Strictosidine

Tabersonine

Aspidosperma alkaloids

Aspidofractinines

Grandilodines

Lapidilectines

Kopsinine

Venalstonine

Pauciflorine A

Pauciflorine B

Kopsidasine

Kopsidasine N-oxide

11-Methoxykopsilongine

Arboflorine

Lundurines A-D

Kopsanone

Kopsine

(+)-methyl N-decarbomethoxychanofruticosinate

(-)-Minovincine

(-)-Aspidofractinine

Derivation from Aspidosperma Alkaloid Precursors (e.g., Minovincine)

Key Reaction Methodologies in this compound Synthesis

The construction of this compound’s intricate skeleton relies on a diverse toolkit of synthetic reactions. These methodologies, often employed in sequence or in cascade, are critical for assembling the core structure and introducing the necessary functional groups.

Radical cyclization reactions have emerged as powerful tools for constructing complex carbocyclic and heterocyclic frameworks, particularly those involving the formation of quaternary centers or strained ring systems. Samarium(II) iodide (SmI2)-mediated radical cascade cyclizations have been instrumental in installing key carbocyclic skeletons in the synthesis of various indole alkaloids, including those related to this compound researchgate.netchemrxiv.org. These reactions leverage the ability of SmI2 to generate carbon radicals, which can then undergo intramolecular cyclization with high stereoselectivity researchgate.net. For instance, SmI2 has been utilized for the stereospecific construction of cyclopropane cores found in certain Kopsia alkaloids researchgate.net.

Gold catalysis has revolutionized the synthesis of complex molecules by enabling highly efficient and selective transformations, particularly involving alkynes and allenes beilstein-journals.orgmdpi.commdpi.comrsc.orguni-heidelberg.de. In the synthesis of pyrroloazocine indole alkaloids, which share structural similarities with this compound, gold(I)-catalyzed cascade cyclizations have proven invaluable mdpi.comnih.gov. These reactions can facilitate challenging bond formations, such as 8-endo-dig hydroarylation and 6-exo-trig photoredox cyclization, which are critical for assembling the characteristic fused ring systems of these alkaloids researchgate.netnih.gov. Gold catalysts activate π-systems, promoting nucleophilic additions and cyclizations under mild conditions, thereby providing direct access to synthetically useful motifs beilstein-journals.orgmdpi.comuni-heidelberg.de.

Oxidative transformations and rearrangements play a crucial role in modifying functional groups and rearranging carbon skeletons during the synthesis of complex natural products like this compound researchgate.netnih.govresearchgate.net. These reactions are often employed to introduce oxygenation, create double bonds, or facilitate skeletal rearrangements. For example, a semi-pinacol rearrangement has been utilized to install key carbocyclic features researchgate.net. Furthermore, oxidative cleavage of olefins and other oxidation reactions are integral steps in the synthetic sequences leading to this compound and its analogues, enabling the precise functionalization of the molecular framework nih.govresearchgate.netchemrxiv.org.

Functional Group Interconversions (FGIs) are a fundamental strategy in retrosynthetic analysis and are essential for optimizing synthetic routes, particularly in the later stages of complex molecule synthesis tgc.ac.inub.eduslideshare.net. FGIs involve the transformation of one functional group into another through reactions such as oxidation, reduction, substitution, or addition. In the context of this compound synthesis, FGIs are employed to modify intermediate structures, introduce specific functionalities, or prepare precursors for subsequent cyclization or coupling reactions. Examples include the reduction of ketoesters, the formation of carbamates, and conjugate reductive hydroxylation, which are critical steps in tailoring the molecule towards its final form nih.gov.

Biosynthesis of Kopsijasminilam

Proposed Biogenetic Pathways of Kopsia Alkaloids

The biogenesis of the structurally diverse alkaloids found in Kopsia species is a subject of ongoing research. These pathways are characterized by intricate molecular rearrangements and the formation of complex polycyclic systems. imperial.ac.ukplos.org

Like virtually all monoterpene indole (B1671886) alkaloids (MIAs), the biosynthetic journey to Kopsijasminilam begins with the condensation of two primary precursors: tryptamine (B22526) and secologanin (B1681713). jst.go.jp Tryptamine provides the indole core and is derived from the amino acid tryptophan. Secologanin, a secoiridoid monoterpene, is formed through the mevalonate (B85504) pathway. The crucial union of these two building blocks is catalyzed by the enzyme strictosidine (B192452) synthase, which facilitates a Pictet-Spengler reaction to yield strictosidine. jst.go.jp This molecule serves as the universal precursor for the thousands of known MIAs, undergoing deglycosylation and a cascade of rearrangements to generate the various alkaloid skeletons. researchgate.net

The structural framework of this compound is believed to derive from precursors belonging to the Aspidosperma alkaloid family. It has been proposed that aspidofractinine-type alkaloids, which are predominant in Kopsia species, are themselves biosynthesized from Aspidosperma-type precursors like minovincine. researchgate.net This hypothesis is strongly supported by biogenetic-style chemical syntheses. For instance, a synthesis of this compound was achieved through a fragmentation strategy involving the key cleavage of the C(20)-C(21) bond within an aspidofractinine-type intermediate, which was originally derived from the Aspidosperma alkaloid minovincine. researchgate.net

Role of Tryptamine and Secologanin in Monoterpene Indole Alkaloid Biosynthesis

Postulated Enzymatic Transformations and Intermediates

While the specific enzymes driving the biosynthesis of this compound remain uncharacterized, bio-inspired synthetic studies have shed light on plausible transformations and key intermediates. whiterose.ac.uk The general steps in complex alkaloid biosynthesis typically involve the accumulation of amine and aldehyde precursors, the formation of an iminium cation, and subsequent Mannich-like reactions to build the core structures. whiterose.ac.uk

In a laboratory synthesis that mimics the proposed biogenetic route, an aspidofractinine-type precursor undergoes fragmentation to yield this compound. researchgate.net This process involves several key postulated steps:

Oxidation: An intermediate is oxidized, for example, to an N-oxide. researchgate.net

Fragmentation: The oxidized intermediate undergoes a fragmentation reaction, likely facilitated by an enzyme in nature, leading to the cleavage of a critical carbon-carbon bond (e.g., C5-C6). researchgate.netresearchgate.net

Rearrangement: The resulting fragmented molecule, a diene intermediate, is then thought to undergo further enzymatic processing, such as a conjugate reductive hydroxylation, to install the final functionalities of this compound. researchgate.netresearchgate.net

These chemically demonstrated steps provide a logical, albeit unconfirmed, model for the enzymatic cascade that occurs in the plant. The accumulation of pathway intermediates, a common phenomenon when specific enzymatic steps are blocked or inefficient, is a key area for future research to confirm these hypotheses. plos.orgnih.gov

Chemical Interconversions and Biosynthetic Relationships with Other Pyrroloazocine Indole Alkaloids

This compound belongs to the pyrroloazocine class of Kopsia alkaloids, a group that includes the pauciflorines, lapidilectines, grandilodines, lundurines, and tenuisines. researchgate.netrsc.org These alkaloids are believed to be biosynthetically interconnected. acs.orgrsc.org

Synthetic studies have demonstrated the feasibility of these interconversions, providing a chemical basis for the proposed biosynthetic grid. For example:

Grandilodines and Lapidilectines: These alkaloids can be interconverted under basic conditions. acs.org

Lundurines from Lactones: A new biosynthetic hypothesis suggests that the lundurines are formed via the decarboxylation of lactone intermediates, which themselves may derive from carboxylic acid precursors like those of the lapidilectine A-type. acs.org

Tenuisines and Lundurines: A close relationship is envisioned between the tenuisines and lundurines, potentially linked through a reversible carboxylation/decarboxylation of the cyclopropane (B1198618) moiety. nih.gov

The synthesis of this compound has been reported alongside that of (±)-pauciflorine B, (±)-lahadinine B, and (±)-kopsidasine, originating from common precursors. researchgate.net This co-synthesis underscores the close biosynthetic ties among these structurally complex alkaloids and suggests they arise from a divergent pathway branching from a shared intermediate derived from the aspidofractinine (B1242310) skeleton.

Investigation of Biological Relevance and Precursor Functionality of Kopsijasminilam

General Mechanistic Considerations for Indole (B1671886) Alkaloid Bioactivity

Indole alkaloids, a vast and structurally diverse class of natural products, are known for their wide range of pharmacological activities. nih.gov Kopsijasminilam belongs to the aspidofractinine-type alkaloids, which have been noted for several biological properties, including anticancer and antimicrobial effects. researchgate.net The bioactivity of these compounds is often attributed to their complex, rigid, and three-dimensional structures which allow for specific interactions with biological macromolecules.

The proposed mechanisms for the antibacterial action of alkaloids, which may be applicable to this compound, are multifaceted and include:

Inhibition of bacterial cell wall synthesis: Disrupting the integrity of the bacterial cell wall, leading to cell lysis. dntb.gov.ua

Alteration of cell membrane permeability: Causing leakage of essential intracellular components. dntb.gov.ua

Inhibition of nucleic acid and protein synthesis: Interfering with the fundamental processes of bacterial replication and growth. nih.govdntb.gov.ua

Inhibition of bacterial metabolism: Disrupting key metabolic pathways necessary for bacterial survival. dntb.gov.ua

While direct studies on the specific mechanisms of this compound are limited, the general principles of indole alkaloid bioactivity suggest that its intricate structure is likely a key determinant of its potential biological effects.

This compound as a Precursor in the Biosynthesis of Other Bioactive Alkaloids

A significant aspect of this compound's chemical relevance lies in its role as a key intermediate in the biosynthesis of other complex alkaloids, particularly those of the pyrroloazocine indole family. acs.orgresearchgate.net

A contemporary biosynthetic hypothesis posits that the synthesis of certain pyrroloazocine indole alkaloids commences with the hydrolysis of this compound-type precursors. acs.orgresearchgate.net This initial step is thought to involve the hydrolysis of the lactam ring within the this compound structure. acs.org The proposed mechanism suggests that the close spatial relationship between the C20 carbon and the amide nitrogen atom could facilitate this hydrolysis, potentially through the formation of an N-acyl ammonium (B1175870) cation intermediate. acs.orgresearchgate.net This conversion leads to the formation of pyrroline-containing carboxylic acids, which are key downstream intermediates in the biosynthetic pathway. acs.org

The aspidofractinine (B1242310) skeleton of this compound is amenable to various oxidative transformations, which can lead to a greater diversity of alkaloid structures. While specific oxidative studies on this compound are not extensively documented, the general reactivity of related indole alkaloids suggests this potential. Late-stage oxidative transformations are a common theme in the biosynthesis of complex alkaloids, often leading to novel functionalities and biological activities. Oxidative rearrangements in related systems have been shown to be a powerful tool for the construction of intricate molecular architectures. Therefore, it is plausible that this compound could undergo further oxidative processes in vivo, yielding other structurally diverse and potentially bioactive alkaloids.

Conversion to Pyrroline-containing Carboxylic Acids and Related Compounds

In Vitro Studies on Cellular Systems: Insights into this compound's Interaction with Biological Processes

Direct in vitro studies on this compound are not widely reported. However, research on closely related alkaloids provides insights into its potential biological interactions. For instance, tenuisines, which are structurally related to the biosynthetic products of this compound, have demonstrated noteworthy in vitro cytotoxicity against B16 melanoma cells. acs.org Furthermore, these related compounds have been observed to circumvent drug resistance in drug-resistant KB cells. acs.org

Other related indole alkaloids have been evaluated for a range of biological activities, including anti-proliferative effects against cancer cell lines such as the MDA-231 breast carcinoma cell line. mdpi.com Additionally, some monomeric indole alkaloids have shown inhibitory activity against NF-κB, a key regulator of inflammatory responses, and anti-leishmanial activity. mdpi.com These findings suggest that this compound, by virtue of its structural similarity, may possess the potential to interact with various cellular processes, including cell proliferation and inflammatory pathways.

Table 1: Examples of In Vitro Bioactivities of Related Indole Alkaloids

| Compound Class/Name | Cell Line/Target | Observed Activity | Reference(s) |

|---|---|---|---|

| Tenuisines | B16 Melanoma | Cytotoxicity | acs.org |

| Tenuisines | Drug-resistant KB cells | Circumvention of drug resistance | acs.org |

| Eudistomins | MDA-231 (Breast Carcinoma) | Anti-proliferative activity | mdpi.com |

| Monomeric Indole Alkaloids | NF-κB (p65) | Inhibitory activity | mdpi.com |

| Monomeric Indole Alkaloids | Leishmania mexicana | Anti-leishmanial activity | mdpi.com |

Role in Phytochemistry and Chemotaxonomy of the Genus Kopsia

This compound and its derivatives are characteristic constituents of the genus Kopsia, a member of the Apocynaceae family. researchgate.netnih.gov These compounds have been isolated from various parts of Kopsia species, including the leaves of Kopsia jasminiflora and the stems and leaves of Kopsia officinalis. researchgate.netkisti.re.kracs.org

The presence of this compound and other pauciflorines is of significant chemotaxonomic value. researchgate.net The classification of alkaloids based on their skeletal structures helps in the systematic organization and identification of plant species. The pauciflorines, with their unique 20,21-secokopsinine skeleton, form a distinct chemical class of monoterpene indole alkaloids. researchgate.net The distribution of these specific alkaloids within the Kopsia genus contributes to a deeper understanding of the chemical relationships between different species and serves as a chemical marker for this plant group. acs.org

Table 2: Isolation of this compound and Related Alkaloids from Kopsia Species

| Compound Name | Plant Species | Plant Part | Reference(s) |

|---|---|---|---|

| This compound | Kopsia jasminiflora | Leaves | researchgate.netkisti.re.kr |

| Deoxythis compound (B1252362) | Kopsia jasminiflora | Leaves | researchgate.netkisti.re.kr |

| 14,15-Dehydrothis compound | Kopsia jasminiflora | Leaves | researchgate.netkisti.re.kr |

| Kopsioffines A-C | Kopsia officinalis | Stems and Leaves | researchgate.net |

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments for synthesizing and characterizing Kopsijasminilam?

- Methodological Answer : Experimental design should include clear objectives (e.g., optimizing yield, verifying purity) and rigorous protocols for synthesis, purification, and characterization (e.g., NMR, HPLC). Follow guidelines for detailing experimental steps, including reagent quantities, reaction conditions, and instrumentation parameters to ensure reproducibility . For novel compounds, provide spectral data, elemental analysis, and purity metrics in the main manuscript, with extended datasets in supplementary materials .

Q. What frameworks are recommended for formulating research questions on this compound’s biological activity?

- Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example: "Does this compound (Intervention) inhibit enzyme X (Outcome) more effectively than existing inhibitors (Comparison) in vitro (Population)?" These frameworks ensure clarity and alignment with prior literature .

Q. How should researchers conduct a comprehensive literature review on this compound’s pharmacological properties?

- Methodological Answer : Systematically search databases (e.g., PubMed, SciFinder) using Boolean operators (e.g., "this compound AND pharmacokinetics"). Prioritize primary sources (peer-reviewed journals) over reviews or patents. Critically evaluate methodologies in existing studies—e.g., assess whether in vivo toxicity tests used appropriate animal models or dosing regimens .

Q. What ethical considerations are critical when studying this compound’s bioactivity?

- Methodological Answer : For in vivo studies, adhere to institutional animal care guidelines (e.g., ARRIVE). For human cell lines, document informed consent and ethical approval. Predefine exclusion criteria and data anonymization protocols to mitigate bias .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Methodological Answer : Apply iterative triangulation by cross-validating results from orthogonal techniques (e.g., crystallography for binding affinity vs. enzymatic assays for functional inhibition). Use meta-analysis to quantify heterogeneity across studies, adjusting for variables like assay conditions or sample purity .

Q. What statistical approaches are suitable for dose-response studies of this compound?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) can quantify EC50/IC50 values. For multi-parametric datasets (e.g., cytotoxicity and efficacy), employ multivariate analysis or machine learning to identify confounding variables (e.g., solvent effects) .

Q. How to integrate heterogeneous data (e.g., omics, structural biology) to model this compound’s polypharmacology?

- Methodological Answer : Use federated search tools to aggregate data from diverse repositories (e.g., ChEMBL for bioactivity, PDB for structural data). Apply cheminformatics pipelines (e.g., QSAR, molecular docking) to predict off-target interactions and prioritize validation experiments .

Q. What strategies ensure rigor in systematic reviews of this compound’s therapeutic potential?

- Methodological Answer : Formulate a PRISMA-compliant protocol with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥3 biological replicates). Use tools like ROBINS-I to assess bias in non-randomized studies. Engage information specialists to optimize search strategies and avoid database overlap .

Methodological Best Practices

- Data Collection : Use validated instruments (e.g., LC-MS for quantification) and pre-test surveys/questionnaires to minimize measurement error .

- Reproducibility : Archive raw data (e.g., spectra, chromatograms) in FAIR-aligned repositories and cite persistent identifiers (DOIs) in publications .

- Conflict Resolution : Document all analytical decisions (e.g., outlier exclusion criteria) to enhance transparency during peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.